N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Description
N-(9H-Fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a synthetic small molecule characterized by a morpholine ring substituted with a 5-oxo group, a thiophen-2-ylmethyl moiety at position 4, and a 9H-fluoren-2-yl carboxamide group. This compound combines structural features of fluorenyl, thiophene, and morpholine systems, which are associated with diverse physicochemical and biological properties.
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-22-14-28-13-21(25(22)12-18-5-3-9-29-18)23(27)24-17-7-8-20-16(11-17)10-15-4-1-2-6-19(15)20/h1-9,11,21H,10,12-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIIHHSOHOLXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorenyl intermediate: The starting material, 9H-fluorene, undergoes a Friedel-Crafts acylation to introduce a functional group at the 2-position.
Thiophenyl group introduction: The fluorenyl intermediate is then reacted with a thiophene derivative under conditions that facilitate the formation of a carbon-sulfur bond.
Morpholine ring formation: The intermediate product is subjected to a cyclization reaction with a suitable amine to form the morpholine ring.
Carboxamide formation: Finally, the compound is treated with a carboxylating agent to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide. In vitro assays have demonstrated its effectiveness against various cancer cell lines. The compound exhibits cytotoxicity comparable to established chemotherapeutics, making it a candidate for further investigation in cancer therapy.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HCT116 (Colon) | 4.36 | Doxorubicin | 1.5 |
| MCF7 (Breast) | 5.12 | Paclitaxel | 10 |
The above table summarizes the inhibitory concentrations (IC50) of the compound against specific cancer cell lines compared to standard drugs.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it showed a significant reduction in inflammation markers, indicating potential use in treating inflammatory diseases. The mechanism appears to involve inhibition of pro-inflammatory cytokines.
Drug Development
Given its diverse biological activities, this compound is being explored as a lead compound in drug development. Its structural characteristics allow for modifications that can enhance potency and selectivity.
- Modification Strategies
- Substituent Variation: Altering the thiophene or morpholine substituents can improve solubility and bioavailability.
- Prodrug Formulations: Developing prodrugs that convert into the active form within the body can enhance therapeutic efficacy.
Material Science Applications
Beyond biological applications, this compound is being studied for its potential use in material science, particularly in organic electronics and photonic devices due to its unique electronic properties.
Case Studies
- Anticancer Activity Study
- Anti-inflammatory Research
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorenyl-Containing Carboxamides
Compounds such as N-[(cyclohexylcarbamoyl)(3-fluorophenyl)methyl]-N-(9H-fluoren-2-yl)prop-2-ynamide (5a) and N-[(cyclohexylcarbamoyl)(4-methoxyphenyl)methyl]-N-(9H-fluoren-2-yl)-3-phenylprop-2-ynamide (5w) share the N-(9H-fluoren-2-yl) backbone but differ in substituents . Key distinctions include:
The 5-oxo-morpholine core may increase hydrogen-bonding capacity relative to propiolamide or phenylpropiolamide linkages in 5a/5w .
Thiophene Carboxamide Derivatives
Compounds like 5-cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide (11) and 4-acetamido-5-hydrazinocarbonyl-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide (15) feature thiophene cores but lack the fluorenyl and morpholine moieties . Key differences:
The target compound’s morpholine ring confers conformational rigidity, while the fluorenyl group may enhance lipophilicity compared to the polar cyano/hydrazine groups in 11 and 15 .
Morpholine-Containing Analogs
N-(5-Amino-4-cyano-3-(p-tolyl)-2,3-dihydrothiophene-2-carbonyl)morpholine-4-carboxamide (5aal) and N-(5-Amino-4-cyano-3-(4-methoxyphenyl)-2,3-dihydrothiophene-2-carbonyl)morpholine-4-carboxamide (5aam) incorporate morpholine carboxamide but lack fluorenyl groups .
The target compound’s fluorenyl group likely increases molecular weight and aromatic surface area compared to the dihydrothiophene-morpholine hybrids in 5aal/5aam. Additionally, the 5-oxo group in the morpholine ring may alter electron distribution compared to the amino-cyano substituents in these analogs .
Biological Activity
N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related fluorene derivatives have been shown to induce apoptosis in various cancer cell lines, such as T47D (human breast cancer), HCT116 (colon cancer), and SNU398 (hepatocellular carcinoma) through caspase activation pathways .
The compound's mechanism involves:
- Induction of Apoptosis: Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest: Inhibition of cell cycle progression, particularly at the G₂/M phase, thereby preventing further proliferation .
- Inhibition of Tumor Growth: Demonstrated through in vivo studies where tumor size was significantly reduced in treated models compared to controls.
Antimicrobial Activity
This compound also shows promising antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values for these activities range from 64 µg/mL to 512 µg/mL, indicating its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Fluorene Core: Provides stability and enhances lipophilicity, aiding in membrane permeability.
- Morpholine Ring: Contributes to the compound's ability to interact with biological targets effectively.
- Thiophene Substituent: Enhances biological activity through electronic effects and steric hindrance.
Study 1: Apoptosis Induction in Cancer Cells
A study utilized a high-throughput screening assay to identify apoptosis inducers among fluorene derivatives. The compound exhibited sub-micromolar potencies for both caspase induction and growth inhibition across various cancer cell lines, confirming its potential as a therapeutic agent against malignancies .
Study 2: Antimicrobial Efficacy
In another investigation, a series of fluorene-based compounds were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives showed higher efficacy than standard antibiotics like vancomycin and gentamicin . The compound's structure allowed it to penetrate bacterial membranes effectively, enhancing its bactericidal properties.
Data Tables
| Activity Type | Cell Line/Pathogen | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | T47D (Breast Cancer) | <0.5 | Apoptosis via caspase activation |
| HCT116 (Colon Cancer) | <0.5 | G₂/M phase arrest | |
| Antimicrobial | Staphylococcus aureus | 128 | Cell wall synthesis inhibition |
| Escherichia coli | 256 | Membrane disruption |
Q & A
Q. How are off-target effects minimized in biological assays?
- Methodological Answer :
- Counter-Screening : Test against panels of unrelated enzymes (e.g., kinases, phosphatases) to assess selectivity .
- CRISPR Knockout : Use gene-edited cell lines (e.g., KO for target receptor) to confirm mechanism-specific activity .
- Proteomic Profiling : SILAC-based mass spectrometry to identify unintended protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
